molecular formula C15H16N2O2 B2933696 N-(6-methoxyquinolin-8-yl)cyclobutanecarboxamide CAS No. 1207020-97-0

N-(6-methoxyquinolin-8-yl)cyclobutanecarboxamide

Cat. No. B2933696
CAS RN: 1207020-97-0
M. Wt: 256.305
InChI Key: OCQJVNMBNLDMIR-UHFFFAOYSA-N
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Description

“N-(6-methoxyquinolin-8-yl)cyclobutanecarboxamide” is a chemical compound . It is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives . It has diverse applications in scientific research due to its unique structure and properties.


Synthesis Analysis

A new series of compounds was prepared from 6-methoxyquinolin-8-amine or its N-(2-aminoethyl) analogue via Ugi-azide reaction . Their linkers between the quinoline and the tert-butyltetrazole moieties differ in chain length, basicity, and substitution .


Molecular Structure Analysis

The molecular structure of “N-(6-methoxyquinolin-8-yl)cyclobutanecarboxamide” is unique and contributes to its diverse applications in scientific research. The linkers between the quinoline and the tert-butyltetrazole moieties in the compound differ in chain length, basicity, and substitution .


Chemical Reactions Analysis

The compound was synthesized by reacting sodium tetraphenyl borate with quinine in deionized water at room temperature through an ion-pair reaction . The solid complex was characterized by several physicochemical methods .

Scientific Research Applications

Metabolism in Rat Liver Microsomes

The metabolism of a related compound, 8-aminoquinoline, was studied in rat hepatic microsomal systems. This study revealed the compound's transformation into two more polar metabolites, suggesting the involvement of different cytochrome P-450 isozymes in its metabolism, which could be relevant for understanding the metabolic pathways of similar compounds like N-(6-methoxyquinolin-8-yl)cyclobutanecarboxamide (Theoharides, Chung, & Velázquez, 1985).

Photostability and Biological Activity

Research on fluoroquinolones substituted at the 8 position, such as Q-35, highlights their stability against UV irradiation. This stability is attributed to the methoxy group at the 8 position, which might be relevant for understanding the photostability of N-(6-methoxyquinolin-8-yl)cyclobutanecarboxamide (Matsumoto et al., 1992).

Antileishmanial Activity

A study on the antileishmanial activity of lepidines, which are 6-methoxy-4-methyl-8-aminoquinoline derivatives, found that some members of this class significantly outperformed standard treatments. This suggests potential applications of N-(6-methoxyquinolin-8-yl)cyclobutanecarboxamide in antileishmanial therapy (Kinnamon, Steck, Loizeaux, Hanson, Chapman, & Waits, 1978).

Antibacterial Activity and Safety Profile

The synthesis and study of a series of 8-alkoxy- and 5-amino-8-alkoxyquinolone antibacterial agents revealed their activity against various bacteria and highlighted a reduction in potential side effects compared to other compounds. This information could be pertinent for evaluating the safety and efficacy of N-(6-methoxyquinolin-8-yl)cyclobutanecarboxamide as an antibacterial agent (Sánchez et al., 1995).

Synthesis and Antimicrobial Study

A study focused on the synthesis of fluoroquinolone-based 4-thiazolidinones and their antimicrobial activities. The findings provide insights into the structural modifications that enhance antimicrobial activity, which could be applied to N-(6-methoxyquinolin-8-yl)cyclobutanecarboxamide (Patel & Patel, 2010).

properties

IUPAC Name

N-(6-methoxyquinolin-8-yl)cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-19-12-8-11-6-3-7-16-14(11)13(9-12)17-15(18)10-4-2-5-10/h3,6-10H,2,4-5H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCQJVNMBNLDMIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)C=CC=N2)NC(=O)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-methoxyquinolin-8-yl)cyclobutanecarboxamide

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